1,4,2-Oxathiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

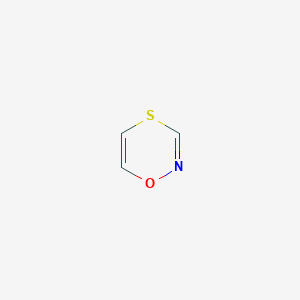

1,4,2-Oxathiazine, also known as this compound, is a useful research compound. Its molecular formula is C3H3NOS and its molecular weight is 101.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antineoplastic Properties

Recent studies have highlighted the antitumor efficacy of 1,4,2-oxathiazine derivatives. One notable compound, GP-2250 (1,4,5-oxathiazine-4,4-dioxide), has demonstrated significant antineoplastic activity against various cancer types, including pancreatic and ovarian cancers.

Case Study: GP-2250 in Pancreatic Cancer

- Mechanism of Action : GP-2250 induces apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS). This leads to increased oxidative stress within the cells, ultimately resulting in cell death .

- Efficacy : In vitro studies have shown that GP-2250 reduces cell viability by over 90% in pancreatic cancer cell lines. In vivo experiments using patient-derived xenograft models confirmed its ability to inhibit tumor growth effectively .

Case Study: GP-2250 in Ovarian Cancer

- Combination Therapy : Research indicates that GP-2250 exhibits synergistic effects when combined with PARP inhibitors like olaparib. This combination significantly enhances the cytotoxicity against ovarian cancer cell lines .

- Pathway Inhibition : The compound has been found to inhibit key signaling pathways involved in cancer progression, including the AKT/mTOR pathway. This inhibition is crucial for reducing tumor growth and improving therapeutic outcomes .

Antibacterial Activity

In addition to their antitumor properties, this compound derivatives have shown potential antibacterial effects. Some studies suggest a correlation between their antineoplastic and antibacterial activities.

Research Findings

- Antibacterial Efficacy : Certain oxathiazine derivatives have demonstrated effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). This dual activity may be attributed to the same ROS-mediated mechanisms that induce apoptosis in cancer cells .

- Structure-Activity Relationship : The diversity in chemical structures among oxathiazines suggests that small modifications can lead to significant changes in both antitumor and antibacterial activities. Understanding these relationships is key for developing more effective therapeutic agents .

Synthesis and Development

The synthesis of 1,4,2-oxathiazines involves advanced organic chemistry techniques that allow for the creation of various derivatives with tailored properties.

Synthesis Techniques

- Domino Reactions : Recent advancements include novel domino reactions that facilitate the efficient synthesis of 5,6-dihydro-1,4,2-oxathiazines. These methods enhance the yield and purity of the desired compounds .

- Hetero-Diels–Alder Reactions : The use of hetero-Diels–Alder reactions has also been explored to create structurally diverse oxathiazine derivatives with potential therapeutic applications .

Propiedades

Número CAS |

1120-66-7 |

|---|---|

Fórmula molecular |

C3H3NOS |

Peso molecular |

101.13 g/mol |

Nombre IUPAC |

1,4,2-oxathiazine |

InChI |

InChI=1S/C3H3NOS/c1-2-6-3-4-5-1/h1-3H |

Clave InChI |

FMYSHKHSQFXYRS-UHFFFAOYSA-N |

SMILES |

C1=CSC=NO1 |

SMILES canónico |

C1=CSC=NO1 |

Sinónimos |

1,4,2-Oxathiazine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.